2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)-
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Overview
Description
2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- is an organic compound with a complex structure that includes a butenoic acid backbone, a hydroxy group, a methoxyphenyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methoxybenzaldehyde with pyruvic acid, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-Butenoic acid, 2-oxo-4-(4-methoxyphenyl)-4-oxo-, (2Z)-.
Reduction: Formation of 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-hydroxy-, (2Z)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating signaling pathways: Interacting with cellular receptors and modulating intracellular signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 2-hydroxy-4-phenyl-4-oxo-, (2Z)-: Lacks the methoxy group, resulting in different chemical properties and biological activities.
2-Butenoic acid, 2-hydroxy-4-(4-hydroxyphenyl)-4-oxo-, (2Z)-: Contains a hydroxy group instead of a methoxy group, leading to variations in reactivity and applications.
Uniqueness
2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. The methoxy group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCCYGYXIGAHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368219 |
Source
|
Record name | 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147670-82-4 |
Source
|
Record name | 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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